

Application Notes and Protocols for NS19504 in In Vitro Studies

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Compound of Interest

Compound Name: NS 504

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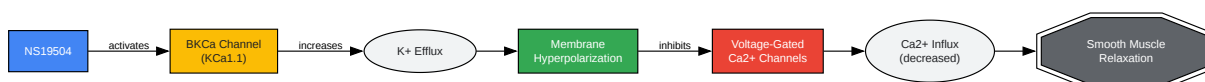
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of NS19504, a selective activator of the large-conductance Ca^{2+} -activated potassium channel (BKCa, KCa1.1). The following sections detail the mechanism of action, key experimental protocols, and quantitative data associated with NS19504.

Mechanism of Action

NS19504 is a positive modulator of BK channels.[1][2] These channels are unique in that they are activated by both membrane depolarization and increases in intracellular calcium (Ca^{2+}). [3] By activating BK channels, NS19504 facilitates potassium (K^{+}) efflux, leading to membrane hyperpolarization. This hyperpolarization subsequently reduces the activity of voltage-gated Ca^{2+} channels, decreasing Ca^{2+} influx and leading to the relaxation of smooth muscle cells.[4] This mechanism makes NS19504 a valuable tool for studying physiological processes regulated by BK channels, such as smooth muscle contractility and neuronal excitability.[1][5]

Signaling Pathway of NS19504 in Smooth Muscle Relaxation



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Caption: Signaling pathway of NS19504-induced smooth muscle relaxation.

Quantitative Data

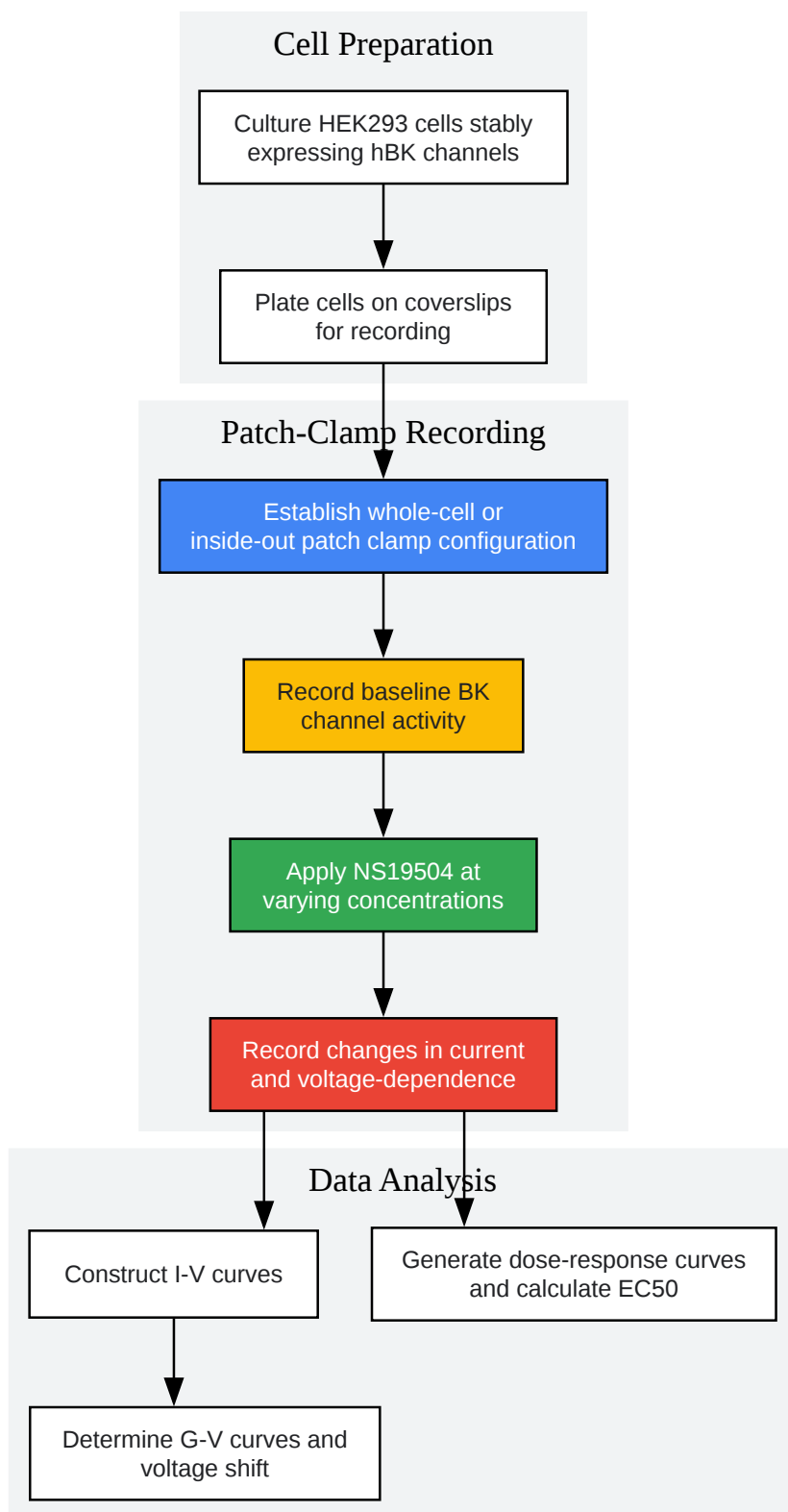
The following table summarizes the key quantitative parameters of NS19504 activity from in vitro studies.

| Parameter | Value | Cell/Tissue Type | Assay | Reference |
|--|--------------------------------|--|-----------------------------|-----------|
| EC50 | 11.0 ± 1.4 µM | HEK293 cells expressing hBK | Thallium flux assay (FLIPR) | [1][3][6] |
| Voltage Activation Shift | -60 mV at 10 µM | HEK293 cells expressing hBK | Whole-cell patch clamp | [1][2][7] |
| Current Increase | 127 ± 7% of control at 0.32 µM | Guinea pig bladder smooth muscle cells | Whole-cell patch clamp | [2] |
| Current Increase | 194% of control at 1.0 µM | Guinea pig bladder smooth muscle cells | Whole-cell patch clamp | [8][9] |
| Current Increase | 258% of control at 3.2 µM | Guinea pig bladder smooth muscle cells | Whole-cell patch clamp | [8][9] |
| Current Increase | 561% of control at 10 µM | Guinea pig bladder smooth muscle cells | Whole-cell patch clamp | [8][9] |
| Inhibition of Spontaneous Contractions | Reduction at 1 µM | Guinea pig urinary bladder strips | Tissue bath assay | [1][3] |

Experimental Protocols

Electrophysiological Analysis of NS19504 Effects on BK Channels

This protocol describes the use of whole-cell and inside-out patch-clamp techniques to characterize the effects of NS19504 on BK channels expressed in a heterologous system (e.g., HEK293 cells).^{[1][10]}



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Caption: Workflow for electrophysiological analysis of NS19504.

- HEK293 cells stably expressing human BK (hBK) channels
- Cell culture medium (e.g., DMEM with 10% FBS)
- Glass coverslips
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for patch pipettes
- NS19504 stock solution (e.g., 100 mM in DMSO)
- Extracellular (bath) solution (in mM): 144 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH
- Intracellular (pipette) solution (in mM): 154 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and desired free Ca²⁺ concentration (e.g., 0.3 μM); pH 7.2 with KOH[10]
- Cell Preparation: Culture HEK293-hBK cells and plate them onto glass coverslips 24-48 hours before the experiment.
- Solution Preparation: Prepare and filter all solutions. Prepare serial dilutions of NS19504 in the extracellular solution on the day of the experiment.
- Patch-Clamp Recording:
 - Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
 - Pull patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
 - Establish a giga-ohm seal and obtain the whole-cell or inside-out configuration.
 - Record baseline BK channel currents using a voltage-ramp or voltage-step protocol.[10] A typical voltage-step protocol involves holding the membrane potential at -90 mV and applying depolarizing steps from -120 mV to +80 mV.[10]

- Perfuse the cell with different concentrations of NS19504 (e.g., 0.3 μM to 30 μM) and record the current responses.[1]
- Perform a washout with the control extracellular solution to check for reversibility.[10]
- Data Analysis:
 - Measure the current amplitude at specific voltages to construct current-voltage (I-V) relationships.
 - Calculate the conductance-voltage (G-V) relationship from tail currents to determine the voltage-dependence of channel activation and the shift induced by NS19504.
 - Plot the normalized current as a function of NS19504 concentration to generate a dose-response curve and calculate the EC50 value.

Ex Vivo Analysis of Smooth Muscle Contraction

This protocol describes a tissue bath assay to evaluate the effect of NS19504 on the contractility of isolated smooth muscle strips, such as guinea pig urinary bladder.[3]

- Guinea pig urinary bladder
- Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 25 NaHCO₃, 1.2 KH₂PO₄, 11 D-glucose.
- Tissue bath system with force transducers
- Carbogen gas (95% O₂ / 5% CO₂)
- NS19504 stock solution
- BK channel blocker (e.g., 100 nM Iberiotoxin) for specificity testing[3]
- Tissue Preparation:
 - Euthanize a guinea pig according to approved institutional guidelines.
 - Dissect the urinary bladder and place it in cold PSS.

- Cut the bladder into longitudinal strips (approximately 2 mm wide and 5-10 mm long).
- Tissue Bath Setup:
 - Mount the tissue strips in the tissue baths containing PSS at 37°C and bubble with carbogen gas.[\[3\]](#)
 - Apply an initial tension of 10 mN and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 20 minutes.[\[3\]](#) Spontaneous phasic contractions should develop during this period.
- Experimental Protocol:
 - Record baseline spontaneous contractions.
 - Add NS19504 (e.g., 1 μ M) to the bath and record the contractile activity for at least 20 minutes.[\[3\]](#)
 - To confirm the involvement of BK channels, pre-incubate separate tissue strips with a BK channel blocker like Iberiotoxin (100 nM) for 30 minutes before adding NS19504.[\[3\]](#)
- Data Analysis:
 - Measure the frequency and amplitude of the spontaneous contractions before and after the addition of NS19504.
 - Express the changes as a percentage of the baseline activity.
 - Compare the effect of NS19504 in the presence and absence of the BK channel blocker to demonstrate specificity.

Selectivity

NS19504 exhibits a favorable selectivity profile. In a screen of 68 different receptors and ion channels, it showed no significant activity at most targets.[\[2\]](#) However, at a concentration of 10 μ M, some inhibitory effects were noted on the σ 1 receptor and the dopamine and norepinephrine transporters.[\[11\]](#) It also does not affect L- and N-type Ca^{2+} channels, Nav, KATP, and hERG channels.

Solubility and Storage

- Solubility: NS19504 is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).
- Storage: Store the solid compound at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[9]

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